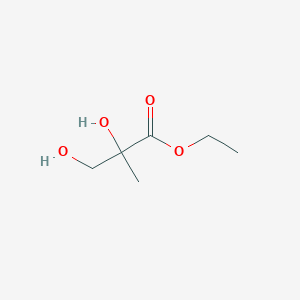

Ethyl 2,3-dihydroxy-2-methylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3-dihydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O4/c1-3-10-5(8)6(2,9)4-7/h7,9H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAJBPPQDTYLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67535-07-3 | |

| Record name | ethyl 2,3-dihydroxy-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Modern Organic Synthesis and Stereochemistry

Ethyl 2,3-dihydroxy-2-methylpropanoate (B1242768) serves as a valuable chiral building block in the synthesis of complex organic molecules. Its utility stems from the presence of multiple functional groups—an ester, a tertiary alcohol, and a primary alcohol—and a chiral center at the C2 position. This arrangement allows for a variety of chemical transformations and the introduction of stereochemical control in synthetic routes.

The primary significance of this compound lies in its application within chiral pool synthesis . This strategy utilizes readily available, enantiomerically pure natural products as starting materials to construct complex chiral molecules, thereby avoiding the need for asymmetric synthesis or resolution of racemic mixtures. wikipedia.orgstudysmarter.co.uk α-Hydroxy acids and their derivatives, such as ethyl 2,3-dihydroxy-2-methylpropanoate, are key components of the chiral pool, alongside amino acids, sugars, and terpenes. studysmarter.co.ukresearchgate.net The inherent chirality of these building blocks is transferred to the target molecule, ensuring high stereochemical purity in the final product. wikipedia.org

The presence of the 1,2-diol moiety in ethyl 2,3-dihydroxy-2-methylpropanoate is particularly advantageous. This functional group can be readily converted into other functionalities, such as epoxides or aldehydes, or cleaved to produce smaller chiral fragments, further expanding its synthetic versatility.

Historical Development of Research Surrounding Ethyl 2,3 Dihydroxy 2 Methylpropanoate

The research trajectory of ethyl 2,3-dihydroxy-2-methylpropanoate (B1242768) is intrinsically linked to the broader evolution of chiral pool synthesis . The concept of utilizing natural products as chiral starting materials has been a cornerstone of organic synthesis for decades, offering an efficient pathway to enantiomerically pure compounds. numberanalytics.com The recognition of the synthetic potential of readily available chiral molecules like α-hydroxy acids marked a significant advancement in the field. researchgate.net

Early research in this area focused on the isolation and characterization of natural products containing chiral centers. As analytical techniques advanced, the absolute stereochemistry of these compounds could be determined, paving the way for their use as templates in synthesis. The development of synthetic methodologies that preserve the stereochemical integrity of the chiral starting material was a critical step in establishing the viability of chiral pool synthesis.

While a specific timeline for the initial synthesis of ethyl 2,3-dihydroxy-2-methylpropanoate is not extensively documented in readily available literature, its intellectual origins lie in the broader exploration of esterification reactions of α-hydroxy acids. The Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, represents a fundamental method for its preparation. smolecule.com The ongoing development of more efficient and environmentally benign synthetic methods, such as the use of solid acid catalysts, reflects the continued refinement of synthetic approaches to this class of compounds.

Structural Characteristics and Stereoisomerism of Ethyl 2,3 Dihydroxy 2 Methylpropanoate in Chemical Research

Asymmetric and Enantioselective Synthesis of Ethyl 2,3-dihydroxy-2-methylpropanoate

The creation of stereogenic centers with high fidelity is a cornerstone of modern organic synthesis. For Ethyl 2,3-dihydroxy-2-methylpropanoate, which contains a chiral quaternary carbon, achieving high levels of enantioselectivity and diastereoselectivity is paramount. This section explores catalyst-mediated and organocatalytic approaches to this challenge.

Chiral Catalyst-Mediated Approaches to Ethyl 2,3-dihydroxy-2-methylpropanoate

The most prominent and widely applied method for the asymmetric dihydroxylation of olefins is the Sharpless Asymmetric Dihydroxylation (SAD). organic-chemistry.orgacsgcipr.org This reaction is exceptionally well-suited for the synthesis of Ethyl 2,3-dihydroxy-2-methylpropanoate from its unsaturated precursor, ethyl 2-methylpropenoate. The SAD reaction employs a catalytic amount of osmium tetroxide in the presence of a stoichiometric reoxidant and a chiral ligand derived from cinchona alkaloids. wikipedia.org

The enantioselectivity of the dihydroxylation is controlled by the choice of the chiral ligand. wikipedia.org Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, contain the osmium catalyst, an oxidant (typically potassium ferricyanide), and a chiral ligand—(DHQ)₂PHAL for AD-mix-α and (DHQD)₂PHAL for AD-mix-β. wikipedia.org The reaction proceeds via a [3+2]-cycloaddition of the osmium-ligand complex to the double bond of the alkene, forming a cyclic intermediate that is subsequently hydrolyzed to yield the vicinal diol. wikiwand.com For α,β-unsaturated esters like ethyl 2-methylpropenoate, this method has proven to be highly effective, often yielding diols with excellent enantiomeric excess (ee). alfa-chemistry.comnih.govlookchem.com The stereochemical outcome is predictable using the Sharpless mnemonic, which guides the selection of AD-mix-α or AD-mix-β to obtain the desired enantiomer. harvard.edu

| Substrate Class | Catalyst System | Ligand | Typical Enantiomeric Excess (ee) | Reference(s) |

| α,β-Unsaturated Esters | OsO₄ / K₃Fe(CN)₆ | (DHQD)₂PHAL (AD-mix-β) | >90% | alfa-chemistry.com |

| α,β-Unsaturated Esters | OsO₄ / K₃Fe(CN)₆ | (DHQ)₂PHAL (AD-mix-α) | >90% | alfa-chemistry.com |

| Terminal Olefins | OsO₄ / NMO | (DHQD)₂PHAL | 97% | harvard.edu |

| trans-Disubstituted Olefins | OsO₄ / NMO | (DHQD)₂PHAL | 91% | harvard.edu |

Diastereoselective Control in Ethyl 2,3-dihydroxy-2-methylpropanoate Synthesis

Diastereoselective control becomes crucial when the substrate already possesses a stereocenter. While the direct dihydroxylation of the achiral ethyl 2-methylpropenoate leads to enantiomers, synthetic strategies may involve precursors that are already chiral. In such cases, the inherent chirality of the substrate can influence the trajectory of the incoming reagent, a phenomenon known as substrate-controlled diastereoselective synthesis. researchgate.net

For the synthesis of diols, the stereochemical outcome can be directed by a pre-existing chiral center, leading to the preferential formation of one diastereomer over another. This can be achieved by employing a chiral auxiliary attached to the ester functionality. The auxiliary would create a chiral environment around the double bond, sterically hindering one face and thus directing the dihydroxylating agent to the opposite face. Although specific examples for Ethyl 2,3-dihydroxy-2-methylpropanoate are not extensively detailed, the principle is well-established in the synthesis of vicinal diols. acs.org The diastereoselectivity in conjugate additions to chiral α,β-unsaturated systems further underscores the viability of substrate-controlled strategies. nih.gov

Organocatalytic Strategies for Ethyl 2,3-dihydroxy-2-methylpropanoate Production

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, avoiding the use of potentially toxic and expensive metals. The direct asymmetric α-hydroxylation of a carbonyl compound is a potential organocatalytic route to intermediates for Ethyl 2,3-dihydroxy-2-methylpropanoate. Proline and its derivatives have been successfully employed as catalysts for the α-aminoxylation and subsequent α-oxidation of aldehydes and ketones. nih.govnih.gov

This strategy could be envisioned through the α-hydroxylation of a precursor like ethyl 2-methyl-3-oxopropanoate. The catalyst, typically a chiral amine like proline, activates the substrate by forming an enamine intermediate. This enamine then reacts with an electrophilic oxygen source, such as nitrosobenzene (B162901) or molecular oxygen, to introduce a hydroxyl group at the α-position in a stereocontrolled manner. nih.govnih.gov However, the direct and highly enantioselective α-hydroxylation of α-substituted carbonyl compounds remains a significant challenge. researchgate.net While this approach is conceptually feasible, its application to the specific synthesis of Ethyl 2,3-dihydroxy-2-methylpropanoate would require the development of highly specialized catalysts and reaction conditions.

Biocatalytic and Enzymatic Synthesis of Ethyl 2,3-dihydroxy-2-methylpropanoate

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes and whole-cell systems can operate under mild conditions and often provide unparalleled levels of stereoselectivity, making them attractive for the production of chiral molecules like Ethyl 2,3-dihydroxy-2-methylpropanoate.

Enzyme Screening and Engineering for Stereoselective Biotransformation

Two primary enzymatic strategies are applicable for synthesizing chiral Ethyl 2,3-dihydroxy-2-methylpropanoate: the kinetic resolution of a racemic mixture and the asymmetric reduction of a prochiral keto-ester precursor.

Kinetic resolution involves the use of an enzyme, typically a lipase, to selectively acylate or hydrolyze one enantiomer of the racemic diol, allowing for the separation of the two enantiomers. jocpr.com Lipases such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (PCL), and Pseudomonas fluorescens are widely used for their broad substrate scope and high enantioselectivity in the resolution of racemic alcohols and their esters. d-nb.infoalmacgroup.comnih.gov By screening a panel of different lipases, optimal conditions for the resolution of racemic Ethyl 2,3-dihydroxy-2-methylpropanoate can be identified, yielding both enantiomers in high optical purity. nih.govscielo.br

The second approach involves the stereoselective reduction of a prochiral keto-ester, such as ethyl 3-hydroxy-2-oxobutanoate. A wide range of reductases, often sourced from microorganisms, can catalyze this transformation with high enantioselectivity. oup.comabap.co.in Enzyme screening is crucial to identify a biocatalyst that provides the desired enantiomer of the product with high conversion and enantiomeric excess. Furthermore, protein engineering techniques can be employed to tailor the enzyme's active site to improve its activity, stability, and selectivity for the specific substrate.

| Enzyme Type | Reaction | Substrate Class | Typical Selectivity (E value) | Reference(s) |

| Lipase (e.g., PCL, CAL-B) | Kinetic Resolution (Hydrolysis/Acylation) | Racemic secondary alcohols/esters | High (>100) | d-nb.infoalmacgroup.comnih.gov |

| Keto Reductase | Asymmetric Reduction | α-Keto esters | High (>99% ee) | oup.comabap.co.in |

| Alcohol Dehydrogenase | Asymmetric Reduction | Keto esters | High (>99% ee) | tandfonline.com |

Whole-Cell Biotransformations for Ethyl 2,3-dihydroxy-2-methylpropanoate Synthesis

Utilizing whole microbial cells for biotransformations offers several advantages over isolated enzymes, including the obviation of enzyme purification and the in-situ regeneration of required cofactors (like NADH or NADPH). Baker's yeast (Saccharomyces cerevisiae) is a classic example, widely employed for the asymmetric reduction of β-keto esters to their corresponding (S)-β-hydroxy esters. ethz.ch It contains a variety of keto reductases that can act on a broad range of substrates. nih.govacs.org

Other microorganisms, such as Candida parapsilosis and various bacteria, have also been identified as effective biocatalysts for the reduction of keto esters. abap.co.in For industrial-scale production, recombinant microorganisms, most commonly Escherichia coli, are often engineered to overexpress a specific reductase with high activity and selectivity. tandfonline.com These systems frequently co-express a second enzyme, such as glucose dehydrogenase, to create an efficient cofactor regeneration cycle, which is essential for the economic viability of the process. nih.govnih.gov This approach has been successfully applied to the synthesis of chiral hydroxybutanoates, demonstrating its potential for the efficient and highly selective production of Ethyl 2,3-dihydroxy-2-methylpropanoate from a suitable keto-ester precursor. jst.go.jp

| Microorganism | Reaction Type | Substrate Example | Product ee | Reference(s) |

| Saccharomyces cerevisiae (Baker's Yeast) | Asymmetric Reduction | Ethyl acetoacetate | 85% | ethz.ch |

| Candida parapsilosis ATCC 7330 | Asymmetric Reduction | Alkyl 2-oxopropanoates | ≤91% | abap.co.in |

| Recombinant E. coli (expressing CpSADH) | Asymmetric Reduction | Ethyl 4-chloroacetoacetate | >99% | tandfonline.com |

| Recombinant E. coli (expressing ALR and GDH) | Asymmetric Reduction | Ethyl 4-chloro-3-oxobutanoate | 99% | nih.gov |

Chemoenzymatic Pathways to Enantiopure Ethyl 2,3-dihydroxy-2-methylpropanoate

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific steps within a multi-step chemical process, offering an effective route to enantiomerically pure compounds. These methods are particularly valuable for creating chiral molecules like the stereoisomers of ethyl 2,3-dihydroxy-2-methylpropanoate.

The primary strategies involve enzymatic reactions such as kinetic resolution, desymmetrization, and stereoselective reductions. Lipases are frequently employed for the kinetic resolution of racemic mixtures. For instance, a racemic precursor alcohol can be selectively acylated by a lipase, yielding one enantiomer as an ester and leaving the other unreacted, allowing for their separation. Lipase B from Candida antarctica is a well-documented catalyst for such resolutions. ntnu.no Another powerful enzymatic tool is the Baeyer-Villiger oxidation, which can be mediated by lipases to form lactones from cyclic ketones, a key step in pathways starting from bio-based materials like levoglucosenone. mdpi.comnih.gov

Furthermore, reductases, such as acetylacetoin reductase (AAR), can be used for the regio-, diastereo-, and enantioselective reduction of α-hydroxy-β-diketones to their corresponding chiral α,β-dihydroxyketones with high enantiomeric excess (ee >95%). researchgate.net This demonstrates the capability of enzymes to precisely install the desired stereochemistry at the hydroxyl-bearing carbons. These enzymatic steps are integrated with traditional chemical reactions, such as esterification or protection/deprotection steps, to complete the synthesis of the target enantiopure ester.

Table 1: Overview of Chemoenzymatic Strategies

| Enzymatic Reaction Type | Enzyme Example | Precursor Type | Outcome |

|---|---|---|---|

| Kinetic Resolution | Lipase B from Candida antarctica | Racemic chlorohydrin | Separation of enantiomers |

| Baeyer-Villiger Oxidation | Lipase | Cyclic ketone | Chiral lactone intermediate |

| Stereoselective Reduction | Acetylacetoin Reductase (AAR) | α-hydroxy-β-diketone | Enantiopure α,β-dihydroxyketone |

Total Synthesis Approaches to Ethyl 2,3-dihydroxy-2-methylpropanoate and its Stereoisomers

Total synthesis aims to construct complex molecules from simpler, often commercially available starting materials through a series of controlled chemical reactions. For a molecule like ethyl 2,3-dihydroxy-2-methylpropanoate, the central challenge in its total synthesis is the stereoselective formation of the two adjacent chiral centers at the C2 and C3 positions.

A common strategy involves the asymmetric dihydroxylation of a suitable α,β-unsaturated ester precursor, such as ethyl tiglate (ethyl 2-methylbut-2-enoate). The Sharpless asymmetric dihydroxylation, utilizing osmium tetroxide in the presence of a chiral ligand (e.g., derivatives of dihydroquinidine (B8771983) or dihydroquinine), is a powerful method for this transformation. By selecting the appropriate chiral ligand (AD-mix-α or AD-mix-β), one can selectively generate a specific pair of enantiomers of the diol product. nih.gov

Alternative approaches may start from a chiral pool, using a naturally occurring enantiopure molecule as the starting material. The synthesis then involves modifying this starting material through a sequence of reactions that preserve or invert its stereochemistry to build the target molecule. For example, chiral epoxides can serve as valuable precursors, where the epoxide ring is opened by a nucleophile to install one hydroxyl group, followed by further functional group manipulation to complete the structure. mdpi.comnih.gov The synthesis of specific stereoisomers, such as ethyl (2S,3S)-2,3-dihydroxy-2-methylbutanoate, has been a subject of focused research, highlighting the importance of precise stereocontrol in synthetic chemistry. researchgate.net

Table 2: Key Reactions in Total Synthesis for Stereocontrol

| Reaction | Reagents/Catalyst | Purpose |

|---|---|---|

| Asymmetric Dihydroxylation | OsO₄, AD-mix-β / AD-mix-α | Creates two adjacent stereocenters with high diastereoselectivity and enantioselectivity. |

| Epoxide Ring Opening | Acid or Base Catalyst, Nucleophile | Installs substituents with defined stereochemistry based on the epoxide precursor. |

| Fischer Esterification | Ethanol (B145695), Acid Catalyst | Converts the carboxylic acid to the final ethyl ester. smolecule.com |

Green Chemistry Principles and Sustainable Routes in Ethyl 2,3-dihydroxy-2-methylpropanoate Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of ethyl 2,3-dihydroxy-2-methylpropanoate can be made more sustainable by applying these principles.

A key area for improvement is the use of catalysts. Traditional Fischer esterification often employs corrosive mineral acids like sulfuric acid. smolecule.com A greener alternative is the use of solid acid catalysts, such as ion-exchange resins. smolecule.com These heterogeneous catalysts are easily separated from the reaction mixture, can be recovered and reused, and reduce corrosive waste streams. smolecule.com

Solvent choice is another critical factor. Many organic reactions utilize volatile and toxic chlorinated solvents. nih.gov Green chemistry encourages the use of safer, biodegradable, or bio-based solvents. For esterification reactions, using an excess of the reactant alcohol (ethanol) can sometimes serve as both the reagent and the solvent, minimizing the need for additional organic solvents. Techniques like azeotropic distillation can be employed to remove water and drive the esterification equilibrium towards the product, enhancing yield without relying on hazardous reagents. smolecule.com

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Process Step | Traditional Method | Green Chemistry Approach |

|---|---|---|

| Catalysis | Homogeneous mineral acids (e.g., H₂SO₄) | Heterogeneous solid acid catalysts (e.g., ion-exchange resins) |

| Solvents | Chlorinated solvents (e.g., dichloromethane) | Benign solvents (e.g., ethanol as reagent/solvent), solvent-free conditions |

| Starting Materials | Petroleum-derived precursors | Renewable, bio-based feedstocks (e.g., from cellulose) |

| Waste | High E-factor, corrosive waste | Lower E-factor, recyclable catalysts, less hazardous byproducts |

Synthesis of Novel Analogs and Derivatives of Ethyl 2,3-dihydroxy-2-methylpropanoate

The synthesis of novel analogs of Ethyl 2,3-dihydroxy-2-methylpropanoate can be achieved through various reactions targeting its functional groups. These modifications can lead to compounds with altered polarity, reactivity, and biological activity.

One common strategy for derivatizing 1,2-diols is the formation of cyclic acetals and ketals. google.com This reaction protects the diol functionality and can introduce a new chiral center, depending on the aldehyde or ketone used. For instance, the reaction of Ethyl 2,3-dihydroxy-2-methylpropanoate with an aldehyde or ketone in the presence of an acid catalyst can yield the corresponding cyclic acetal (B89532) or ketal. google.comunipi.it The formation of these derivatives is often reversible, making them useful as protecting groups in multi-step syntheses.

Another approach to creating novel analogs is through the oligomerization of the parent molecule or its corresponding acid, 2-methylglyceric acid. Studies on 2-methylglyceric acid have shown that it can undergo acid-catalyzed esterification to form oligoesters, such as dimers and trimers. copernicus.org This suggests that under appropriate conditions, Ethyl 2,3-dihydroxy-2-methylpropanoate could be derivatized to form dimers or react with other hydroxy acids to create novel ester derivatives.

Furthermore, the ester group itself can be modified. Transesterification with different alcohols can yield a variety of esters with different alkyl or aryl groups. mdpi.com This reaction is typically catalyzed by an acid or a base and can be driven to completion by using a large excess of the new alcohol or by removing the ethanol byproduct. libretexts.org

The table below summarizes potential novel analogs and the general synthetic methods for their preparation.

| Analog/Derivative | Synthetic Approach | Key Reagents and Conditions | Potential Outcome |

| Cyclic Acetal/Ketal | Acetalization/Ketalization of the diol | Aldehyde or ketone, acid catalyst (e.g., p-toluenesulfonic acid), removal of water | Protection of the diol, introduction of a new functional group |

| Oligoesters | Acid-catalyzed self-esterification | Strong acid catalyst (e.g., sulfuric acid), heat | Formation of dimers, trimers, and higher oligomers |

| Novel Esters | Transesterification | Different alcohol (R'-OH), acid or base catalyst | Exchange of the ethyl group for a different alkyl or aryl group |

Stereochemical Control in Derivatization Reactions of Ethyl 2,3-dihydroxy-2-methylpropanoate

Stereochemical control is a critical aspect of the derivatization of chiral molecules like Ethyl 2,3-dihydroxy-2-methylpropanoate, which possesses a chiral center at the C2 position. The spatial arrangement of substituents can significantly influence the properties of the resulting derivatives.

Stereoselective reactions are those in which one stereoisomer is formed or destroyed in preference to all others. masterorganicchemistry.comddugu.ac.in In the context of Ethyl 2,3-dihydroxy-2-methylpropanoate, derivatization reactions can be designed to be stereoselective, yielding predominantly one diastereomer or enantiomer. For example, the dihydroxylation of a suitable unsaturated precursor to form the diol can be achieved with high stereoselectivity using reagents like osmium tetroxide in the presence of a chiral ligand.

Furthermore, existing stereocenters within the molecule can influence the stereochemical outcome of a reaction at a different site, a phenomenon known as diastereoselective induction. ddugu.ac.in When derivatizing the hydroxyl groups or the ester moiety of Ethyl 2,3-dihydroxy-2-methylpropanoate, the existing chiral center at C2 can direct the approach of reagents, leading to the preferential formation of one diastereomer over another.

The table below outlines general strategies for achieving stereochemical control in the derivatization of chiral dihydroxy esters.

| Stereochemical Outcome | Strategy | Description | Example Reaction |

| Enantioselectivity | Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Asymmetric dihydroxylation of an unsaturated precursor. |

| Diastereoselectivity | Substrate Control | The existing stereocenter in the molecule directs the stereochemical course of the reaction. | Nucleophilic addition to a carbonyl group derived from the oxidation of the primary alcohol. |

| Diastereoselectivity | Reagent Control | Use of a chiral reagent that reacts selectively with one enantiomer or creates a new stereocenter with a specific configuration. | Kinetic resolution using a chiral acylating agent. |

Functionalization Strategies for Ethyl 2,3-dihydroxy-2-methylpropanoate at Hydroxyl and Ester Moieties

The hydroxyl and ester groups of Ethyl 2,3-dihydroxy-2-methylpropanoate are the primary sites for functionalization. Selective modification of these groups is key to synthesizing a diverse range of derivatives.

Functionalization of Hydroxyl Groups:

The presence of a primary and a tertiary hydroxyl group presents an opportunity for selective functionalization. The primary hydroxyl group is generally more reactive and less sterically hindered than the tertiary hydroxyl group, allowing for regioselective reactions. nih.gov

Selective Acylation: The primary hydroxyl group can be selectively acylated using acylating agents under controlled conditions. nih.govresearchgate.net For example, reaction with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base at low temperatures would likely favor acylation at the primary position.

Selective Alkylation: Similar to acylation, selective alkylation of the primary hydroxyl group can be achieved using an alkyl halide and a suitable base. nih.gov

Oxidation: The primary hydroxyl group can be selectively oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. For instance, a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would yield the aldehyde, while a stronger oxidant like potassium permanganate (B83412) would produce the carboxylic acid. The tertiary alcohol is resistant to oxidation under non-forcing conditions. nih.gov

Functionalization of the Ester Moiety:

The ester group can also be a target for modification, providing another avenue for creating derivatives.

Hydrolysis (Saponification): The ethyl ester can be hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylate salt, which upon acidification gives the parent carboxylic acid, 2,3-dihydroxy-2-methylpropanoic acid. libretexts.org

Reduction: The ester can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4). This reaction would convert the ester to a hydroxyl group, resulting in a triol. libretexts.org

Amidation: The ester can be converted to an amide by reaction with an amine. This reaction, known as aminolysis, is often slower than hydrolysis and may require heating or catalysis.

The following table details various functionalization strategies for the hydroxyl and ester groups of Ethyl 2,3-dihydroxy-2-methylpropanoate.

| Functional Group | Reaction | Reagents and Conditions | Product |

| Primary Hydroxyl | Selective Acylation | Acyl chloride, pyridine, low temperature | Primary monoester |

| Primary Hydroxyl | Selective Oxidation | Pyridinium chlorochromate (PCC) | Aldehyde |

| Ester | Hydrolysis | NaOH, H₂O, then H₃O⁺ | 2,3-dihydroxy-2-methylpropanoic acid |

| Ester | Reduction | LiAlH4, then H₃O⁺ | 2-Methylpropane-1,2,3-triol |

| Ester | Transesterification | R'OH, acid or base catalyst | New ester (R' = alkyl, aryl) |

Role of Ethyl 2,3 Dihydroxy 2 Methylpropanoate As a Precursor and Chiral Synthon in Complex Molecule Assembly

Application of Ethyl 2,3-dihydroxy-2-methylpropanoate (B1242768) in Natural Product Synthesis

There is no specific information available in the reviewed literature detailing the use of Ethyl 2,3-dihydroxy-2-methylpropanoate as a starting material or key intermediate in the total synthesis of natural products.

Utilization of Ethyl 2,3-dihydroxy-2-methylpropanoate in Heterocyclic Compound Synthesis

No specific examples or methodologies were found that describe the direct conversion of Ethyl 2,3-dihydroxy-2-methylpropanoate into heterocyclic structures. The synthesis of heterocyclic compounds often involves precursors that can undergo intramolecular cyclization or participate in cycloaddition reactions, but the role of this specific dihydroxy ester has not been documented.

Contributions of Ethyl 2,3-dihydroxy-2-methylpropanoate to Pharmaceutical Intermediate Development (excluding clinical applications)

While it is plausible that this compound could serve as a precursor for pharmaceutical intermediates due to its functional groups, there is no available research that explicitly details its use in the development of such intermediates. The synthesis of active pharmaceutical ingredients often relies on well-established and readily available chiral building blocks, and Ethyl 2,3-dihydroxy-2-methylpropanoate does not appear to be a commonly cited one in this context.

Chiral Pool Strategies Leveraging Ethyl 2,3-dihydroxy-2-methylpropanoate

Chiral pool synthesis is a strategy where a readily available, enantiomerically pure natural product is used as a starting material for the synthesis of a target molecule, preserving some of its chirality. enamine.netnih.gov Chiral molecules like Ethyl 2,3-dihydroxy-2-methylpropanoate, which possess a stereocenter, are candidates for this approach. The hydroxyl and ester groups provide handles for synthetic transformations, allowing for the construction of more complex chiral molecules.

The general strategy would involve:

Protection of Functional Groups: Selectively protecting one or both hydroxyl groups to allow for regioselective reactions.

Modification of Functional Groups: Converting the hydroxyl groups into other functionalities (e.g., halides, amines, ethers) or modifying the ester group.

Carbon Chain Elongation: Using the existing functional groups to build a larger molecular framework while retaining the original stereocenter.

Despite its potential, no specific, documented chiral pool strategies that utilize Ethyl 2,3-dihydroxy-2-methylpropanoate as the starting chiral building block have been found in the surveyed literature.

Biosynthesis and Biotransformation Pathways Involving Ethyl 2,3 Dihydroxy 2 Methylpropanoate in Non Human Systems

Microbial Biotransformation of Related Substrates to Ethyl 2,3-dihydroxy-2-methylpropanoate (B1242768)

Microorganisms are well-known for their diverse metabolic capabilities, including the biotransformation of a wide array of organic compounds. The synthesis of a branched-chain dihydroxy acid ester like ethyl 2,3-dihydroxy-2-methylpropanoate can be envisaged through the microbial transformation of related, simpler substrates. This often involves hydroxylation and esterification reactions catalyzed by specific microbial enzymes.

The microbial enzymatic machinery capable of producing compounds analogous to ethyl 2,3-dihydroxy-2-methylpropanoate is diverse and includes various oxidoreductases and transferases. Key enzyme families that would be involved in such a biotransformation include:

Cytochrome P450 Monooxygenases (CYPs): These enzymes are widespread in bacteria and fungi and are known to catalyze the hydroxylation of a vast range of substrates, including fatty acids and other aliphatic compounds. nih.govrsc.org Fungal CYPs, for instance, from Fusarium oxysporum, have been shown to hydroxylate fatty acids at various positions. nih.gov It is plausible that specific CYPs could hydroxylate a precursor like ethyl 2-methylpropanoate (B1197409) at the C2 and C3 positions.

Dioxygenases: These enzymes incorporate both atoms of molecular oxygen into the substrate. Certain dioxygenases have been identified that act on alkyl carboxylic acids and could potentially be involved in the dihydroxylation of a suitable precursor. nih.gov

Esterases and Lipases: While primarily known for hydrolysis, these enzymes can also catalyze esterification reactions under specific conditions (e.g., low water activity). An esterase could potentially catalyze the esterification of 2,3-dihydroxy-2-methylpropanoic acid with ethanol (B145695) to form the final product. The enzymatic esterification of a structurally similar compound, dihydroxystearic acid, has been successfully demonstrated using immobilized lipases. researchgate.net

The degradation of 2-hydroxyisobutyric acid (2-HIBA), a structural component of the target molecule, has been studied in bacteria like Aquincola tertiaricarbonis. mdpi.com This bacterium possesses a mutase that interconverts 2-hydroxyisobutyryl-CoA and 3-hydroxybutyryl-CoA, indicating that microbes have evolved pathways to handle branched-chain hydroxy acids. mdpi.com Furthermore, some fungi have been observed to metabolize branched-chain testosterone (B1683101) esters, suggesting the presence of enzymes that can act on such structures. aminer.cn

Table 1: Key Microbial Enzyme Families for Analogous Biotransformations

| Enzyme Family | Potential Role in Synthesis | Example Organism(s) |

| Cytochrome P450 Monooxygenases | Hydroxylation of a 2-methylpropanoate precursor | Fusarium oxysporum, Bacillus megaterium nih.govresearchgate.net |

| Dioxygenases | Dihydroxylation of an alkyl carboxylic acid | Delftia acidovorans nih.gov |

| Esterases/Lipases | Esterification of 2,3-dihydroxy-2-methylpropanoic acid | Candida antarctica (for analogous reactions) researchgate.net |

| Acyl-CoA Mutases | Isomerization of branched-chain hydroxyacyl-CoA intermediates | Aquincola tertiaricarbonis mdpi.com |

Metabolic Engineering Approaches for Enhanced Production in Microorganisms (if applicable to analogous compounds)

Metabolic engineering offers a powerful approach for the overproduction of valuable chemicals in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. While there are no reports on the specific production of ethyl 2,3-dihydroxy-2-methylpropanoate, strategies for producing analogous compounds, such as other hydroxy acids and branched-chain esters, are well-documented and provide a clear roadmap.

A potential metabolic engineering strategy in a host like E. coli could involve:

Enhancing Precursor Supply: The biosynthesis would likely start from central metabolites like pyruvate (B1213749) or acetyl-CoA. Engineering the central carbon metabolism to channel more flux towards these precursors is a common strategy.

Introducing Heterologous Pathways: Genes encoding the necessary enzymes for the biosynthetic pathway would be introduced into the host organism. This could include genes for hydroxylation (e.g., from other bacteria or fungi) and esterification. For instance, the production of hydroxy fatty acids in E. coli has been achieved by introducing a fatty acid hydroxylase (CYP102A1) from Bacillus megaterium. researchgate.net

Pathway Optimization: The expression of the introduced genes needs to be balanced to avoid the accumulation of toxic intermediates and to maximize the final product yield. This can be achieved using synthetic biology tools like promoter engineering and ribosome binding site optimization.

Eliminating Competing Pathways: Knocking out genes of competing pathways that drain the precursors or degrade the product is a crucial step. For example, in the production of fatty acid ethyl esters (FAEEs) in E. coli, the acyl-CoA synthetase gene (fadD) is often deleted to prevent the degradation of fatty acid intermediates. nih.gov

The production of other dihydroxy acids, such as 2,3-dihydroxyisovalerate, has been demonstrated in engineered Enterobacter cloacae. nih.gov This was achieved by manipulating the valine and 2,3-butanediol (B46004) synthesis pathways, highlighting the potential of redirecting existing metabolic pathways for the production of novel dihydroxy compounds.

Table 2: Metabolic Engineering Strategies for Production of Analogous Compounds

| Strategy | Target | Rationale |

| Precursor Supply Enhancement | Central carbon metabolism | Increase the availability of building blocks like acetyl-CoA and pyruvate. |

| Heterologous Gene Expression | Hydroxylases, Esterases | Introduce the necessary catalytic functions for the desired biotransformation. |

| Pathway Optimization | Gene expression levels | Balance metabolic flux and prevent the buildup of toxic intermediates. |

| Deletion of Competing Pathways | Degradative enzymes | Prevent the loss of precursors and the final product to side reactions. |

Putative Biosynthesis of Ethyl 2,3-dihydroxy-2-methylpropanoate or Analogs in Plant Systems

Plants are known to produce a vast array of secondary metabolites, including a wide variety of esters that contribute to their flavor and aroma profiles. The biosynthesis of a compound like ethyl 2,3-dihydroxy-2-methylpropanoate in plants, while not directly documented, can be postulated based on known pathways for the synthesis of branched-chain amino acids and other branched-chain compounds.

The biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants proceeds through intermediates that are structurally related to the target compound. aminer.cnnih.gov Specifically, the pathway involves the formation of α,β-dihydroxy acids. For example, in the valine and isoleucine biosynthesis pathways, the enzyme ketol-acid reductoisomerase (KARI) catalyzes the formation of 2,3-dihydroxy-isovalerate and 2,3-dihydroxy-3-methylvalerate, respectively. researchgate.net These dihydroxy acids are then converted to α-keto acids by a dihydroxyacid dehydratase. nih.gov

A putative biosynthetic pathway for 2,3-dihydroxy-2-methylpropanoic acid (the acid precursor to the ethyl ester) in plants could therefore be analogous to the initial steps of branched-chain amino acid synthesis, starting from pyruvate. Subsequent esterification with ethanol, which is also produced in plants through various metabolic processes, would yield the final product. The enzymes responsible for the esterification of various alcohols and acyl-CoA substrates to produce volatile esters are well-characterized in many fruits and flowers.

Enzymatic Degradation and Transformation Pathways of Ethyl 2,3-dihydroxy-2-methylpropanoate in Environmental Contexts (excluding human metabolism)

In environmental contexts such as soil and water, the degradation of organic compounds is primarily mediated by microbial enzymes. The enzymatic degradation of ethyl 2,3-dihydroxy-2-methylpropanoate is expected to be initiated by the hydrolysis of the ester bond, a common fate for ester-containing compounds in the environment.

Following hydrolysis, the resulting 2,3-dihydroxy-2-methylpropanoic acid would be further metabolized by microorganisms. The degradation pathway for this dihydroxy acid is not specifically known, but based on the metabolism of similar compounds like 2-hydroxyisobutyric acid, it would likely be channeled into central metabolic pathways. researchgate.net This could involve oxidation of the hydroxyl groups and subsequent cleavage of the carbon skeleton, ultimately leading to mineralization to carbon dioxide and water.

The environmental fate of esters is also influenced by abiotic factors, but microbial degradation is generally the primary route of removal for many organic esters. purdue.edu The rate of degradation would depend on various environmental factors, including temperature, pH, nutrient availability, and the composition of the microbial community. mdpi.com

Table 3: Putative Environmental Degradation Pathway

| Step | Reaction | Key Enzyme Class | Products |

| 1 | Hydrolysis of ester bond | Esterase / Lipase | Ethanol + 2,3-dihydroxy-2-methylpropanoic acid |

| 2 | Further metabolism | Oxidoreductases, Lyases, etc. | Intermediates of central metabolism (e.g., pyruvate, acetyl-CoA) |

| 3 | Mineralization | Various enzymes of central metabolism | CO2 + H2O |

Advanced Analytical Methodologies for Research on Ethyl 2,3 Dihydroxy 2 Methylpropanoate

Spectroscopic Techniques for Elucidating Stereochemistry and Reaction Pathways

Spectroscopy is a cornerstone in the analysis of Ethyl 2,3-dihydroxy-2-methylpropanoate (B1242768), offering non-destructive and highly detailed information about its molecular structure, functional groups, and three-dimensional arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Methodologies for Structural Assignment

High-resolution NMR spectroscopy is indispensable for the unambiguous structural assignment of Ethyl 2,3-dihydroxy-2-methylpropanoate. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, while two-dimensional techniques establish connectivity.

¹H NMR: The proton NMR spectrum allows for the identification of all non-exchangeable protons and their immediate electronic environment. The ethyl ester group is readily identified by its characteristic quartet and triplet signals. The protons of the dihydroxy-methylpropyl backbone provide key structural information through their chemical shifts and coupling patterns.

¹³C NMR: The carbon spectrum reveals the number of unique carbon environments. The carbonyl carbon of the ester group typically appears significantly downfield. The chemical shifts of the carbons bearing hydroxyl groups are also characteristic.

| Assignment | 1H NMR Predicted Chemical Shift (δ, ppm) | 13C NMR Predicted Chemical Shift (δ, ppm) | 1H Multiplicity |

|---|---|---|---|

| -C(O)OCH2CH3 | ~4.2 | ~61 | Quartet (q) |

| -C(O)OCH2CH3 | ~1.3 | ~14 | Triplet (t) |

| -C(OH)(CH3)- | - | ~75 | - |

| -C(OH)(CH3)- | ~1.4 | ~22 | Singlet (s) |

| -CH2OH | ~3.6 - 3.8 | ~68 | AB quartet or two Doublets (d) |

| -COH | Variable (broad s) | - | Singlet (s) |

| -CH2OH | Variable (broad s) | - | Singlet (s) |

| C=O | - | ~175 | - |

Advanced Mass Spectrometry (MS) Techniques for Isomeric and Metabolite Profiling

Advanced mass spectrometry techniques are critical for confirming the molecular weight and elemental composition of Ethyl 2,3-dihydroxy-2-methylpropanoate. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula (C₆H₁₂O₃).

The fragmentation patterns observed in tandem MS (MS/MS) experiments are used to confirm the compound's structure and distinguish it from isomers. Key fragmentation pathways for Ethyl 2,3-dihydroxy-2-methylpropanoate would likely include:

Loss of a water molecule (H₂O) from the diol moiety.

Loss of an ethoxy radical (•OCH₂CH₃).

Cleavage of the C-C bond between the two hydroxyl-bearing carbons.

These fragmentation patterns create a unique mass spectral fingerprint that can be used for identification and for profiling in complex biological or chemical mixtures, aiding in the identification of potential metabolites where the parent structure has been modified.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotation) for Absolute Configuration Determination

Since Ethyl 2,3-dihydroxy-2-methylpropanoate contains a chiral center at the C2 position, it exists as a pair of enantiomers. Chiroptical spectroscopy is the primary method for determining the absolute configuration of these enantiomers. nih.gov

Optical Rotation (OR): This technique measures the rotation of plane-polarized light by a chiral sample. While the magnitude and sign (+ or -) of the specific rotation are characteristic of a particular enantiomer under specific conditions (concentration, solvent, temperature, wavelength), it does not reveal the absolute configuration without comparison to a known standard.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. chemistrywithatwist.com The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. nih.gov By comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TDDFT) calculations for both the (R) and (S) configurations, the absolute stereochemistry can be unequivocally assigned. chemistrywithatwist.comnih.gov This computational approach has become a powerful tool for assigning configuration to new chiral molecules. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in Ethyl 2,3-dihydroxy-2-methylpropanoate. gsconlinepress.com The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. researchgate.net

The FTIR spectrum of this compound is characterized by several key absorption bands that confirm its structure. ieeesem.com

| Functional Group | Bond | Characteristic Absorption Range (cm-1) | Appearance |

|---|---|---|---|

| Hydroxyl (Alcohol) | O-H stretch | 3500 - 3200 | Strong, Broad |

| Alkyl | C-H stretch | 3000 - 2850 | Medium to Strong |

| Ester | C=O stretch | 1750 - 1735 | Strong, Sharp |

| Ester / Alcohol | C-O stretch | 1300 - 1000 | Strong |

The presence of a broad, strong band in the 3500-3200 cm⁻¹ region is definitive for the O-H stretching of the two hydroxyl groups. A very strong and sharp absorption around 1735 cm⁻¹ confirms the presence of the ester carbonyl (C=O) group. libretexts.org

Chromatographic Separation and Purity Assessment Methodologies

Chromatographic techniques are essential for the separation of Ethyl 2,3-dihydroxy-2-methylpropanoate from reaction mixtures, for its purification, and for the critical assessment of its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral HPLC is the gold standard for separating the enantiomers of Ethyl 2,3-dihydroxy-2-methylpropanoate and quantifying its enantiomeric purity, or enantiomeric excess (ee). heraldopenaccess.us This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, therefore, separation. sigmaaldrich.com

The determination of enantiomeric excess is crucial in asymmetric synthesis, where the goal is to produce one enantiomer selectively. nih.gov The process involves:

Column Selection: A suitable CSP, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, is chosen.

Method Development: A mobile phase, typically a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the two enantiomer peaks.

Quantification: The sample is injected, and the separated enantiomers are detected, usually by a UV detector. The area under each peak is proportional to the concentration of that enantiomer.

The enantiomeric excess is then calculated using the areas of the two enantiomer peaks (Area₁ and Area₂):

ee (%) = |(Area₁ - Area₂)| / (Area₁ + Area₂) x 100%

This method provides a highly accurate and reliable measure of the optical purity of the compound. uma.esresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely utilized analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. medistri.swissresolvemass.ca Its application is critical in the analysis of Ethyl 2,3-dihydroxy-2-methylpropanoate to ensure its purity and to identify any volatile organic impurities that may be present from the synthesis or degradation processes. omicsonline.org

Due to the presence of two polar hydroxyl groups, Ethyl 2,3-dihydroxy-2-methylpropanoate has a relatively low volatility and can exhibit poor chromatographic peak shape due to hydrogen bonding. gcms.cz To overcome these challenges, derivatization is a necessary sample preparation step to increase the compound's volatility and thermal stability, making it amenable to GC-MS analysis. gcms.czsigmaaldrich.com A common and effective method is silylation, where the active hydrogens of the hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.comchromforum.org Another approach for derivatizing 1,2-diols is the formation of a cyclic boronate ester using a reagent like n-butylboronic acid. gcms.cz

Once derivatized, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation of the target compound from any impurities is achieved based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column. A nonpolar or medium-polarity column, such as a DB-5 or similar, is often suitable for the analysis of such derivatized esters. chromforum.orgchromforum.org

Following separation in the GC, the eluted compounds enter the mass spectrometer. Here, they are ionized, typically by electron ionization (EI), which causes the molecules to fragment in a reproducible manner. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum serves as a "chemical fingerprint," allowing for the unequivocal identification of Ethyl 2,3-dihydroxy-2-methylpropanoate and any co-eluting impurities by comparing the obtained spectra with reference libraries or through manual interpretation of the fragmentation patterns.

The purity of Ethyl 2,3-dihydroxy-2-methylpropanoate can be determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram. For quantitative analysis of specific impurities, a calibration curve can be constructed using certified reference standards. The high sensitivity of GC-MS also allows for the detection and identification of trace-level volatile impurities, which is crucial for quality control in pharmaceutical and other high-purity applications. labcompare.comeuropeanpharmaceuticalreview.com

Interactive Data Table: Illustrative GC-MS Data for Derivatized Ethyl 2,3-dihydroxy-2-methylpropanoate and Potential Impurities

The following table represents hypothetical data that could be obtained from a GC-MS analysis of a derivatized sample of Ethyl 2,3-dihydroxy-2-methylpropanoate. The retention times and mass fragments are illustrative and based on the expected behavior of such compounds.

| Compound (as TMS derivative) | Retention Time (min) | Key Mass Fragments (m/z) | Identification Method |

| Ethyl 2,3-bis(trimethylsilyloxy)-2-methylpropanoate | 12.5 | 291, 203, 147, 73 | Library Match / Spectral Interpretation |

| Ethyl 2-hydroxy-2-methylpropenoate (TMS derivative) | 10.2 | 217, 147, 73 | Library Match / Spectral Interpretation |

| Ethanol (B145695) | 3.1 | 45, 31 | Library Match |

| Diethyl ether (solvent) | 3.5 | 74, 59, 45, 31 | Library Match |

X-ray Crystallography Applications in Understanding Solid-State Stereochemistry and Conformation

X-ray crystallography is the most definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com For a chiral molecule like Ethyl 2,3-dihydroxy-2-methylpropanoate, this technique is invaluable for unambiguously establishing its absolute stereochemistry and providing detailed insights into its solid-state conformation. tcichemicals.comnih.gov

The process begins with the growth of a high-quality single crystal of the compound, which can be a challenging but critical step. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By meticulously measuring the positions and intensities of these spots, a three-dimensional electron density map of the unit cell can be calculated. From this map, the positions of the individual atoms can be determined with high precision, revealing detailed structural information.

For Ethyl 2,3-dihydroxy-2-methylpropanoate, which contains a stereocenter at the C2 position, X-ray crystallography can determine the absolute configuration (R or S) without ambiguity, provided that anomalous dispersion effects are properly measured, often requiring the presence of a heavier atom in the structure or the use of specific X-ray wavelengths. tcichemicals.com This is a significant advantage over spectroscopic methods, which often provide relative stereochemical information.

The detailed structural information obtained from X-ray crystallography is fundamental for understanding the molecule's structure-activity relationships and for computational modeling studies. mdpi.com

Interactive Data Table: Hypothetical Crystallographic Data for Ethyl 2,3-dihydroxy-2-methylpropanoate

The table below presents a set of plausible crystallographic parameters for a hypothetical crystal structure of Ethyl 2,3-dihydroxy-2-methylpropanoate. These values are representative of what would be expected for a small organic molecule of this type.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1045.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

| R-factor | 0.045 |

Future Perspectives and Emerging Research Directions for Ethyl 2,3 Dihydroxy 2 Methylpropanoate

Integration with Flow Chemistry and Continuous Processing for Scalable Asymmetric Synthesis

The transition from traditional batch processing to continuous flow chemistry offers substantial advantages for the synthesis of specialty chemicals like Ethyl 2,3-dihydroxy-2-methylpropanoate (B1242768), particularly for achieving scalable and efficient asymmetric synthesis. Continuous flow systems provide superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for managing reaction kinetics and maximizing yield. flinders.edu.aumdpi.com

The synthesis of chiral molecules, including diols, benefits significantly from continuous processing. rsc.orgnih.gov Researchers have successfully employed telescoped continuous flow processes for the enantioselective synthesis of chiral 1-aryl-1,3-diols, which are valuable pharmaceutical intermediates. acs.org These systems often utilize packed-bed reactors containing heterogeneous catalysts, such as polymer-supported chiral phosphoric acids, to introduce asymmetry with high selectivity. acs.org This methodology could be adapted for the asymmetric synthesis of Ethyl 2,3-dihydroxy-2-methylpropanoate, enabling high throughput and minimizing waste.

The advantages of implementing a continuous flow process for this compound would include enhanced safety by confining potentially hazardous reagents, efficient screening of reaction conditions, and simplified scale-up from laboratory to industrial production. flinders.edu.au The table below illustrates typical parameters that can be precisely controlled in a continuous flow setup, based on findings from related hydrogenation processes. mdpi.com

| Parameter | Range Investigated | Effect on Conversion/Selectivity |

|---|---|---|

| Temperature (°C) | 25 - 45 | Higher temperatures can increase reaction rate but may affect selectivity. Optimal temperature is often determined experimentally. |

| Pressure (MPa) | 0.2 - 0.8 | Increased pressure is often beneficial for hydrogenation reactions, improving conversion rates. |

| Liquid Flow Rate (mL·min⁻¹) | 0.25 - 1.25 | Inversely related to residence time. A lower flow rate increases residence time and conversion, but decreases throughput. |

| Catalyst | Packed-Bed Heterogeneous | Allows for easy separation of the catalyst from the product stream and continuous operation over extended periods. |

This table is based on data for a continuous flow hydrogenation process and is illustrative of the types of parameters optimized in flow chemistry. mdpi.com

Exploration of Novel Catalytic Systems for Sustainable and Efficient Production

The sustainable production of Ethyl 2,3-dihydroxy-2-methylpropanoate heavily relies on the development of advanced catalytic systems that are both efficient and environmentally benign. Research is moving away from traditional homogeneous acid catalysts, which are often corrosive and difficult to separate from the reaction products, towards novel heterogeneous and biocatalytic approaches. smolecule.comresearchgate.net

Heterogeneous Acid Catalysts: Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) and sulfonic acid-functionalized materials, represent a significant improvement for esterification reactions. smolecule.comabo.fi These catalysts offer numerous advantages, including ease of separation, potential for regeneration and reuse, and reduced environmental impact. smolecule.commdpi.com Studies comparing heterogeneous catalysts to traditional homogeneous catalysts like hydrochloric acid have demonstrated their effectiveness. abo.fi For instance, sulfonic resins have shown high activity and stability at elevated temperatures in the esterification of fatty acids, making them promising candidates for continuous production processes. mdpi.com

Biocatalytic Systems: Enzyme-catalyzed synthesis, or biocatalysis, is an emerging frontier for producing chiral esters with high selectivity under mild conditions. nih.gov Lipases, in particular, are versatile biocatalysts widely used for the kinetic resolution of racemic alcohols and for regioselective esterification. nih.gov An enzymatic approach could be developed for the synthesis of Ethyl 2,3-dihydroxy-2-methylpropanoate, involving the lipase-catalyzed esterification of 2,3-dihydroxy-2-methylpropanoic acid. This method offers high chemo-, regio-, and stereoselectivity, operates at ambient temperatures, and aligns with the principles of green chemistry. nih.govchemrxiv.org

| Catalyst Type | Catalyst Example | Key Advantages | Potential Application |

|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid, HCl | High reaction rates | Traditional batch esterification |

| Heterogeneous Acid | Amberlyst 15, Sulfonated Resins | Reusable, easily separated, reduced corrosion, suitable for flow chemistry | Sustainable esterification in batch or continuous reactors abo.fimdpi.com |

| Biocatalyst (Enzyme) | Immobilized Lipase | High selectivity (enantio- and regio-), mild reaction conditions, environmentally friendly | Asymmetric synthesis of chiral esters nih.gov |

Potential in Biorefinery and Bio-based Chemical Production Platforms

Integrating the production of Ethyl 2,3-dihydroxy-2-methylpropanoate into a biorefinery framework is a key future perspective, leveraging renewable biomass as a sustainable feedstock. This approach aligns with the global shift towards a circular economy and the production of bio-based chemicals. The synthesis of the target molecule would typically begin with the production of its precursor, 2,3-dihydroxy-2-methylpropanoic acid, from renewable sources.

Research has shown that 2,3-dihydroxy-2-methylpropanoic acid (also known as 2-methylglyceric acid) can be formed as a secondary organic aerosol from the atmospheric oxidation of α-pinene, a compound derived from pine trees, indicating a natural pathway from biomass precursors. biosynth.com Furthermore, patent literature describes methods for producing β-hydroxycarboxylic acids from biomass fermentation broths, which can then be converted to other valuable chemicals. google.com The microbial production of other diols, such as 2,3-butanediol (B46004), from feedstocks like glucose, glycerol, and lignocellulosic hydrolysate is well-established, demonstrating the feasibility of producing diol structures via fermentation. mdpi.com

A future bio-based production platform for Ethyl 2,3-dihydroxy-2-methylpropanoate could therefore involve:

Microbial Fermentation: Engineering microorganisms to convert renewable feedstocks (e.g., glucose, glycerol) into 2,3-dihydroxy-2-methylpropanoic acid.

Downstream Processing: Extraction and purification of the acid from the fermentation broth.

Catalytic Esterification: Conversion of the bio-derived acid to Ethyl 2,3-dihydroxy-2-methylpropanoate using sustainable catalytic methods as described in the previous section.

This integrated approach would significantly reduce the carbon footprint of the compound and link its production to the broader bio-economy.

Advanced Material Science Applications

The bifunctional nature of Ethyl 2,3-dihydroxy-2-methylpropanoate, specifically its two hydroxyl (-OH) groups, presents significant potential for its use in advanced material science, primarily in the formation of polymers. smolecule.com The chemical role of this molecule would be to act as a monomer, chain extender, or cross-linking agent, contributing to the final structure and properties of the polymeric material.

Role as a Cross-Linking Agent: Cross-linking is a critical process for modifying the physicochemical properties of polymers, enhancing mechanical strength, thermal stability, and water resistance. mdpi.com Diols are commonly used as cross-linking agents in the synthesis of various polymers. tandfonline.commarquette.edu The two hydroxyl groups of Ethyl 2,3-dihydroxy-2-methylpropanoate can react with compounds containing at least two complementary functional groups, such as diisocyanates or diacyl chlorides, to form a three-dimensional polymer network.

Polyurethane Formation: The hydroxyl groups can react with isocyanate groups (-NCO) to form urethane (B1682113) linkages. Using a diisocyanate would lead to the formation of polyurethanes.

Polyester Formation: The molecule can undergo condensation polymerization with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form polyesters.

The presence of the ester and methyl groups on the backbone of the molecule could be used to fine-tune the properties of the resulting polymer, such as its flexibility, hydrophobicity, and degradation profile. While aldehydes like glutaraldehyde (B144438) are common cross-linkers, diols and epoxy compounds are often preferred for biomedical applications due to lower toxicity. mdpi.comwikipedia.orgmdpi.com The use of Ethyl 2,3-dihydroxy-2-methylpropanoate could thus be explored in the synthesis of biocompatible or biodegradable polymers for medical or environmental applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.